Bienvenue dans la boutique en ligne BenchChem!

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

Fragment-based drug discovery Physicochemical property profiling Scaffold hopping

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one (CAS 13575-44-5; also designated 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one) is a bicyclic heterocyclic building block comprising a thiazole ring fused to a 2-pyridinone system, with a molecular formula of C₆H₅N₃OS and a molecular weight of 167.19 g/mol. The scaffold features a 2-amino substituent on the thiazole ring and a carbonyl at the 5-position of the pyridinone, conferring three distinct reactive handles (2-NH₂, 5-C=O, 6-NH) amenable to chemical diversification.

Molecular Formula C6H7N3OS
Molecular Weight 169.21 g/mol
Cat. No. B14044833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one
Molecular FormulaC6H7N3OS
Molecular Weight169.21 g/mol
Structural Identifiers
SMILESC1C=C2C(=NC(S2)N)NC1=O
InChIInChI=1S/C6H7N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1,6H,2,7H2,(H,8,9,10)
InChIKeyTVIGSCSPFLOLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one: Fused Thiazolo-Pyridinone Scaffold for Procurement and Medicinal Chemistry Building Block Applications


2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one (CAS 13575-44-5; also designated 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one) is a bicyclic heterocyclic building block comprising a thiazole ring fused to a 2-pyridinone system, with a molecular formula of C₆H₅N₃OS and a molecular weight of 167.19 g/mol [1]. The scaffold features a 2-amino substituent on the thiazole ring and a carbonyl at the 5-position of the pyridinone, conferring three distinct reactive handles (2-NH₂, 5-C=O, 6-NH) amenable to chemical diversification [2]. This compound serves as a key synthetic intermediate for constructing more complex thiazolo[4,5-b]pyridine derivatives that have demonstrated anti-inflammatory, antimicrobial, and herbicidal activities in peer-reviewed studies, and its core structure maps directly onto the 2-aminothiazole HTS hit that launched a series of clinical-stage SCD1 inhibitors [3][4].

Why Generic 2-Aminothiazole or Simple Pyridinone Building Blocks Cannot Replace 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one in Medicinal Chemistry Campaigns


Substituting this fused bicyclic scaffold with a simpler monocyclic 2-aminothiazole (MW 100.14; 1 H-bond donor) or a standalone 2-pyridinone eliminates the constrained ring topology, reduces the number of diversification vectors from three to one or two, and abolishes the embedded hydrogen-bond acceptor/donor pattern (2 HBD, 4 HBA) that is critical for target engagement in kinase and thioesterase active sites [1][2]. The [4,5-b] fusion geometry is specifically required for productive binding: the regioisomeric thiazolo[5,4-b]pyridine scaffold presents a different spatial arrangement of the sulfur and nitrogen atoms relative to the pyridinone ring, which alters the hydrogen-bonding footprint and has been shown to yield divergent kinase inhibition profiles [3]. Furthermore, the 2-amino-5(6H)-one substitution pattern uniquely enables tautomerism (5(6H)-one ↔ 5(4H)-one ↔ 5-ol) that can modulate both chemical reactivity and biological recognition, a feature absent in fixed-oxidation-state analogs such as 2-oxo-thiazolo[4,5-b]pyridine derivatives that lack the amino handle [4].

Quantitative Procurement Evidence: Where 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one Demonstrates Verifiable Differentiation


Physicochemical Differentiation: Fused Bicyclic Scaffold vs. Monocyclic 2-Aminothiazole Building Blocks for Fragment-Based Drug Design

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one possesses a molecular weight of 167.19 g/mol, 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), an XLogP3 of 0.4, and zero rotatable bonds [1]. In contrast, the simplest monocyclic 2-aminothiazole building block (2-amino-1,3-thiazole; MW 100.14) presents only 1 HBD, 2 HBA, and lacks the fused pyridinone ring that contributes additional polarity and conformational rigidity. The target compound's HBD count of 2 and HBA count of 4 place it within an attractive fragment-like property space (MW < 250, HBD ≤ 3, HBA ≤ 6, clogP ≤ 3) while offering a higher degree of three-dimensional complexity (fraction Csp³ = 0.33) than the fully aromatic 2-aminothiazole (fraction Csp³ = 0.0) [2].

Fragment-based drug discovery Physicochemical property profiling Scaffold hopping

Anti-Inflammatory Class Validation: In Vivo Carrageenan-Edema Potency of Thiazolo[4,5-b]pyridin-2-ones vs. Ibuprofen

Although direct in vivo anti-inflammatory data for the unsubstituted 2-amino-5(6H)-one parent compound are not yet published, the closely related 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives (synthesized via [3+3]-cyclocondensation from 4-iminothiazolidin-2-ones, a route that also intercepts the 2-amino scaffold) were evaluated head-to-head against ibuprofen (50 mg/kg i.p.) in the carrageenan-induced rat paw edema model [1]. The most potent derivative, compound 3, achieved 51.8% inhibition of paw edema versus 40.2% for ibuprofen, corresponding to 128.9% relative anti-inflammatory activity [2]. The activity range across 20 tested thiazolo[4,5-b]pyridin-2-ones was 20.2%–51.8% inhibition, with 6 of 20 compounds matching or exceeding the ibuprofen benchmark, establishing the scaffold as a validated anti-inflammatory pharmacophore [2].

Anti-inflammatory agents In vivo pharmacology Thiazolopyridine SAR

SCD1 Inhibitor Lineage: 240-Fold Potency Gain from 2-Aminothiazole Core to Thiazolylpyridinone Lead Compound

The 2-aminothiazole pharmacophore — which constitutes the core structural element of 2-amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one — was identified as an HTS hit for stearoyl-CoA desaturase-1 (SCD1) inhibition [1]. Replacement of the amide bond in this HTS hit with a pyridinone moiety (mimicking the 5(6H)-one system present in the target compound) yielded Compound 19, a thiazolylpyridinone that demonstrated a >240-fold improvement in mouse liver microsomal SCD1 potency compared to the original hit [2]. Compound 19 achieved an ED₅₀ of 6.3 mg/kg for plasma desaturation index reduction in vivo and exhibited a high liver-to-plasma exposure ratio indicative of preferential hepatic distribution, a key safety differentiator versus earlier-generation SCD1 inhibitors that distributed broadly and caused mechanism-based ocular and cutaneous adverse effects [2].

Stearoyl-CoA desaturase-1 Metabolic disease Liver-selective inhibitor Scaffold optimization

Acyl-ACP Thioesterase Inhibition: Herbicidal Class Validation for the 2,3-Dihydrothiazolo[4,5-b]pyridine Scaffold

A series of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines — sharing the identical saturated bicyclic core with 2-amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one but bearing a substituted phenyl side chain — were identified as potent acyl-ACP thioesterase (FAT) inhibitors, with target engagement confirmed by an X-ray co-crystal structure (PDB 8P8K) showing competitive displacement of the pantetheine moiety at the enzyme active site [1][2]. In greenhouse trials, several derivatives demonstrated promising pre-emergence control of grass weed species in wheat and corn, with a dose-response window enabling partial crop selectivity [1]. This mechanism of action (FAT inhibition) is distinct from that of commercial herbicides such as glyphosate (EPSPS inhibitor) or atrazine (PSII inhibitor), providing a novel mode of action for resistance management [2].

Agrochemical discovery Acyl-ACP thioesterase Herbicide lead Scaffold hopping

Synthetic Versatility: Three Orthogonal Reactive Handles vs. Single-Function Building Blocks

The target compound presents three chemically distinguishable reactive sites: the 2-NH₂ group (nucleophilic; amenable to acylation, sulfonylation, reductive amination, or diazotization), the 5-carbonyl (electrophilic; amenable to Grignard addition, Wittig olefination, or reduction), and the 6-NH of the pyridinone (nucleophilic; amenable to N-alkylation or arylation) [1][2]. By contrast, the simpler building block 2-aminothiazole offers only one reactive handle (the 2-NH₂), while 2-pyridinone offers primarily the NH and carbonyl [2]. In the synthetic methodology reported by Kumar et al. (2022), the 2-amino-thiazolo[4,5-b]pyridin-5(4H)-one scaffold was elaborated via intramolecular heteroannulation using methyl bromocrotonate, ethyl 2-(bromomethyl)benzoate, 2-fluorophenacyl bromides, and ethyl bromoacetate as diversification reagents, demonstrating compatibility with four distinct electrophilic coupling partners in a single-pot domino process [1][3].

Parallel synthesis Library diversification Heterocyclic chemistry Building block comparison

Tautomeric Flexibility as a Differentiation Factor: 5(6H)-one vs. 5(4H)-one vs. 5-ol Equilibria in Binding Site Adaptation

The target compound exists in a documented tautomeric equilibrium among three forms: 2-amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one (5(6H)-one tautomer), 2-aminothiazolo[4,5-b]pyridin-5(4H)-one (5(4H)-one tautomer), and 2-aminothiazolo[4,5-b]pyridin-5-ol (5-hydroxy aromatic tautomer), as evidenced by its multiple IUPAC designations and SMILES representations in PubChem (CID 53485341) and the Beilstein Journal structural database [1][2]. This tautomeric flexibility stands in contrast to fixed-oxidation-state analogs such as 2-oxo-2,3-dihydrothiazolo[4,5-b]pyridines (which cannot present an amino group) or 2-amino-5-methoxy-thiazolo[4,5-b]pyridines (which are locked in the aromatic 5-alkoxy form) [2]. The capacity to sample both the keto and enol tautomers allows the compound to adapt its hydrogen-bonding pattern to diverse protein active sites: the 5(6H)-one form presents a C=O H-bond acceptor, while the 5-ol form presents an OH H-bond donor, effectively functioning as a tautomer-dependent 'chameleon' pharmacophore [3].

Tautomerism Molecular recognition Bioisosterism Scaffold promiscuity

Optimal Procurement and Application Scenarios for 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Library Construction Requiring Pre-Validated Pharmacophores

This scaffold is best deployed as a core fragment in lead-generation libraries targeting inflammatory, metabolic, or herbicidal pathways. The 2-amino-thiazolo[4,5-b]pyridin-5-one core has demonstrated class-level in vivo anti-inflammatory efficacy exceeding ibuprofen (best analog: 128.9% relative activity; Chaban et al., 2020, Table 1) and has served as the starting point for SCD1 inhibitors achieving >240-fold potency optimization (Sun et al., 2014) [1][2]. Its three reactive handles (2-NH₂, 5-C=O, 6-NH) enable parallel library synthesis via acylation, alkylation, and carbonyl addition chemistry, maximizing the number of screening compounds generated per gram of building block procured [3].

Agrochemical Lead Discovery Targeting Novel Herbicidal Mechanisms of Action

For agrochemical discovery teams seeking herbicides with novel modes of action for resistance management, the 2,3-dihydrothiazolo[4,5-b]pyridine scaffold has been crystallographically validated as an acyl-ACP thioesterase (FAT) inhibitor (PDB 8P8K), a mechanism distinct from EPSPS, PSII, ALS, and ACCase inhibitors [1][2]. Greenhouse trials of analogues demonstrated pre-emergence grass weed control with a dose-response window enabling partial crop selectivity in wheat and corn, supporting procurement of this building block for hit-to-lead optimization campaigns [1].

Synthesis of N3,C5-Diversified Thiazolo[4,5-b]pyridin-2-one Anti-Inflammatory Leads

The target compound provides direct synthetic entry to the N3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one series via [3+3]-cyclocondensation with acetoacetic ester, as described by Chaban et al. (2020) [1]. Multiple compounds from this series demonstrated anti-inflammatory activity matching or surpassing ibuprofen in the carrageenan-induced rat paw edema model (range: 20.2–51.8% inhibition; ibuprofen: 40.2%), with compound 3 achieving the highest potency (51.8% inhibition) [2]. The C5-hydroxy group can be further elaborated via acylation with carboxylic acid chlorides to generate combinatorial ester libraries, enabling rapid SAR exploration around the core [1].

Kinase Inhibitor Scaffold-Hopping Programs Requiring [4,5-b] vs. [5,4-b] Regioisomeric Selectivity

The [4,5-b] fusion geometry of this scaffold positions the sulfur atom and pyridinone carbonyl in a spatial arrangement that differs fundamentally from the [5,4-b] regioisomer, which has been independently characterized as a privileged scaffold for c-KIT V560G/D816V inhibition (IC₅₀ = 4.77 μM for compound 6r; Lozynskyi et al., 2021) [1]. Procuring the [4,5-b] isomer for kinase screening programs enables exploration of a complementary chemical space, as the altered hydrogen-bonding footprint between the two regioisomeric series may confer selectivity for distinct kinase targets. The 2-amino group provides a vector for introducing kinase-directed substituents targeting the hinge-binding region [2].

Quote Request

Request a Quote for 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.